D-arabinose-13C-2
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Overview
Description
D-arabinose-13C-2: is a stable isotope-labeled form of D-arabinose, a naturally occurring pentose sugar. The “13C-2” label indicates that the second carbon atom in the molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-arabinose-13C-2 typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to achieve high yields and purity of the labeled compound. The production methods are designed to be efficient and cost-effective to meet the demands of scientific research .
Chemical Reactions Analysis
Types of Reactions: D-arabinose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-arabinonic acid, while reduction can produce D-arabitol .
Scientific Research Applications
Chemistry: D-arabinose-13C-2 is used as a tracer in chemical research to study the metabolic pathways of carbohydrates. It helps in understanding the conversion processes and the role of specific enzymes in these pathways.
Biology: In biological research, this compound is used to investigate the metabolism of sugars in various organisms. It is particularly useful in studying the metabolic flux and the regulation of metabolic pathways .
Medicine: this compound has applications in medical research, especially in the study of cancer metabolism. It has been shown to induce cell cycle arrest and promote autophagy in breast cancer cells through the activation of the p38 MAPK signaling pathway .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of D-arabinose-13C-2 involves its incorporation into metabolic pathways as a labeled sugar. In cancer research, it has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The molecular targets and pathways involved include autophagy-related proteins and the p38 MAPK signaling cascade .
Comparison with Similar Compounds
D-arabinose-2,3-13C2: Another isotope-labeled form of D-arabinose with carbon-13 isotopes at the second and third positions.
D-xylose: A naturally occurring pentose sugar similar to D-arabinose, used in various biochemical studies.
L-arabinose: The L-isomer of arabinose, used in similar metabolic studies and industrial applications.
Uniqueness: D-arabinose-13C-2 is unique due to its specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it a valuable tool in research applications where detailed understanding of metabolic pathways is required .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1 |
InChI Key |
PYMYPHUHKUWMLA-CKGUFUASSA-N |
Isomeric SMILES |
C([13C@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.